molecular formula C15H13N3O3S B12990599 Methyl 2-(2-methoxy-7-methylquinoxalin-5-yl)thiazole-5-carboxylate

Methyl 2-(2-methoxy-7-methylquinoxalin-5-yl)thiazole-5-carboxylate

Cat. No.: B12990599
M. Wt: 315.3 g/mol
InChI Key: CESKCDCCESWBPF-UHFFFAOYSA-N
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Description

Methyl 2-(2-methoxy-7-methylquinoxalin-5-yl)thiazole-5-carboxylate is a complex organic compound that features a quinoxaline and thiazole moiety. These structures are known for their diverse biological activities and are often found in various pharmacologically active compounds. The quinoxaline ring is a bicyclic structure containing nitrogen atoms, while the thiazole ring is a five-membered ring containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-methoxy-7-methylquinoxalin-5-yl)thiazole-5-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the quinoxaline derivative, followed by the introduction of the thiazole ring. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

  • Step 1: Synthesis of Quinoxaline Derivative

      Reagents: 2-methoxy-7-methylquinoxaline, thionyl chloride

      Conditions: Reflux in anhydrous conditions

      Product: 2-methoxy-7-methylquinoxaline-5-carbonyl chloride

  • Step 2: Formation of Thiazole Ring

      Reagents: 2-methoxy-7-methylquinoxaline-5-carbonyl chloride, thioamide

      Conditions: Reflux in the presence of a base (e.g., triethylamine)

      Product: this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-methoxy-7-methylquinoxalin-5-yl)thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones

    Reduction: Reduction of the quinoxaline ring

    Substitution: Electrophilic and nucleophilic substitution reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines for nucleophilic substitution

Major Products

    Oxidation: Formation of sulfoxides or sulfones

    Reduction: Formation of reduced quinoxaline derivatives

    Substitution: Formation of various substituted derivatives depending on the nucleophile or electrophile used

Scientific Research Applications

Methyl 2-(2-methoxy-7-methylquinoxalin-5-yl)thiazole-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules

    Biology: Studied for its potential antimicrobial and anticancer properties

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and neuroprotective effects

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Methyl 2-(2-methoxy-7-methylquinoxalin-5-yl)thiazole-5-carboxylate involves its interaction with specific molecular targets. The quinoxaline and thiazole rings can interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit certain enzymes involved in inflammation or cancer cell proliferation by binding to their active sites.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylquinoxaline
  • Thiazole derivatives
  • Quinoxaline derivatives

Uniqueness

Methyl 2-(2-methoxy-7-methylquinoxalin-5-yl)thiazole-5-carboxylate is unique due to its combined quinoxaline and thiazole structure, which imparts a broad spectrum of biological activities. This dual functionality makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H13N3O3S

Molecular Weight

315.3 g/mol

IUPAC Name

methyl 2-(2-methoxy-7-methylquinoxalin-5-yl)-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C15H13N3O3S/c1-8-4-9(14-17-6-11(22-14)15(19)21-3)13-10(5-8)18-12(20-2)7-16-13/h4-7H,1-3H3

InChI Key

CESKCDCCESWBPF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(C=N2)OC)C3=NC=C(S3)C(=O)OC

Origin of Product

United States

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